
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, also known as FDMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FDMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol.
Mécanisme D'action
The mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in animal models and inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been found to have analgesic properties, as it has been shown to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide. One potential direction is to study its potential use as an anti-inflammatory agent in humans. Another direction is to study its potential use as a cancer treatment in animal models. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is relatively easy, and it has shown promising results in various scientific research applications. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide's mechanism of action is not fully understood, but it has been found to have several biochemical and physiological effects. While 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments, its limitations should also be considered. There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide involves the reaction of 4-fluoro-N,3-dimethylaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide as a white crystalline solid with a yield of around 80%.
Applications De Recherche Scientifique
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has shown promising results in various scientific research applications. It has been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-7-6-8(4-5-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBNDNABWMLRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

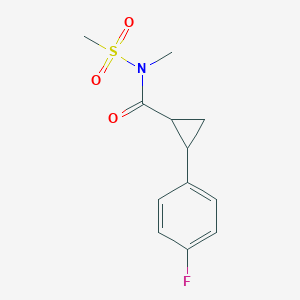
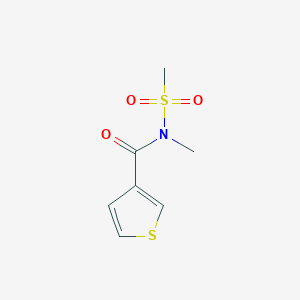
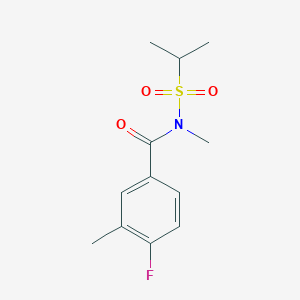


![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
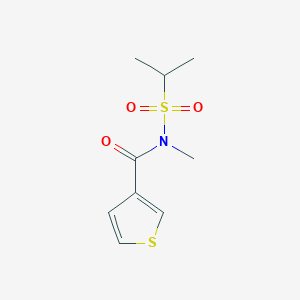
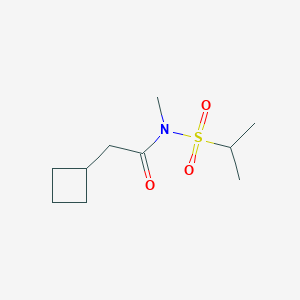



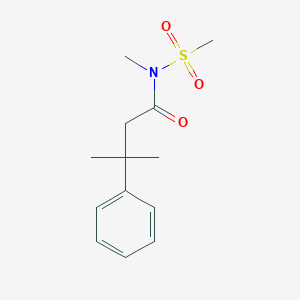

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)